REACTION_SMILES
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[CH2:30]([OH:31])[CH3:32].[NH2:28][NH2:29].[O:1]1[CH:2]([c:6]2[cH:7][c:8]([O:9][CH2:10][CH2:11][CH2:12][N:13]3[C:14](=[O:15])[c:16]4[cH:17][cH:18][cH:19][cH:20][c:21]4[C:22]3=[O:23])[cH:24][cH:25][cH:26]2)[O:3][CH2:4][CH2:5]1.[OH2:27]>>[O:1]1[CH:2]([c:6]2[cH:7][c:8]([O:9][CH2:10][CH2:11][CH2:12][NH2:13])[cH:24][cH:25][cH:26]2)[O:3][CH2:4][CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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O=C1c2ccccc2C(=O)N1CCCOc1cccc(C2OCCO2)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2C(=O)N1CCCOc1cccc(C2OCCO2)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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NCCCOc1cccc(C2OCCO2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |